molecular formula C9H10Cl2F3N B2803544 2-(2-Chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine;hydrochloride CAS No. 2361633-88-5

2-(2-Chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine;hydrochloride

Cat. No. B2803544
M. Wt: 260.08
InChI Key: FLSDRWIMFKUDNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide involves a nucleophilic substitution of bromo derivatives with various substituted thiophenols . Another example is the Friedlander condensation of 2-aminonicotinaldehyde with the active methylene compound 2-(2-chloro-4-fluorophenyl)acetonitrile .

Scientific Research Applications

Fluorinated Sorbents for Environmental Applications

Efficient PFAS Removal : Fluorinated compounds, including those with amine functionalities, have shown promise in the removal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) from water sources. Amine-containing sorbents, for example, leverage electrostatic interactions, hydrophobic interactions, and sorbent morphology to effectively remove PFAS, highlighting the potential utility of fluorinated amine compounds in environmental remediation efforts (Ateia et al., 2019).

Synthesis and Structural Analysis

Novel Synthetic Routes : The structural properties and synthetic routes of related fluorinated compounds have been extensively studied, offering insights into novel chemical syntheses and applications. For instance, the reaction of chloral with substituted anilines to produce various fluorinated compounds underlines the versatility of fluoroorganic synthesis in generating compounds with potential pharmaceutical and industrial applications (Issac & Tierney, 1996).

Fluoroalkylation in Aqueous Media

Green Chemistry Applications : The development of fluoroalkylation reactions in water represents a significant advancement in green chemistry, providing a more environment-friendly approach to incorporating fluorinated groups into target molecules. This research area highlights the evolving methods for synthesizing fluorinated compounds, including those similar to the compound , under mild and eco-friendly conditions (Song et al., 2018).

Protein Design

Biological Properties Enhancement : Fluorination has been utilized to enhance the stability and biological properties of proteins. Proteins designed with highly fluorinated analogs of hydrophobic amino acids have shown improved stability against chemical and thermal denaturation, indicating the potential of fluorinated compounds in biotechnological applications (Buer & Marsh, 2012).

properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N.ClH/c10-8-3-5(11)1-2-6(8)7(4-14)9(12)13;/h1-3,7,9H,4,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSDRWIMFKUDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(CN)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-fluorophenyl)-3,3-difluoropropan-1-amine;hydrochloride

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